
Orthoperiodate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Orthoperiodate(1-) is a monovalent inorganic anion obtained by deprotonation of one of the six OH groups in orthoperiodic acid acid. It is an orthoperiodate ion and a monovalent inorganic anion. It is a conjugate base of an orthoperiodic acid. It is a conjugate acid of an orthoperiodate(2-).
Scientific Research Applications
1. Orthopedic Surgery and Pain Management
Orthoperiodate(1-) has been investigated in the context of orthopedic surgery, particularly concerning pain management. For instance, a study by Rzewuska et al. (2015) explored the efficacy of non-surgical treatments for osteoporotic vertebral compression fractures, including the use of analgesics and orthoses. This research contributes to understanding how orthoperiodate(1-) can be integrated into conservative care strategies for acute pain related to vertebral fractures.
2. Translational Orthodontic Research
In the field of orthodontics, orthoperiodate(1-) is involved in translational research, bridging the gap between basic science and clinical application. A study by Chou & Alikhani (2017) demonstrates how orthoperiodate(1-) is used in micro-osteoperforation, a process that has significantly impacted orthodontic practices. This highlights its role in innovations that benefit scientists, clinicians, and patients.
3. Opioid Use in Orthopedic Surgery
The application of orthoperiodate(1-) in orthopedic surgery extends to studies on opioid use, as seen in the work of Koehler et al. (2018). Their research addresses the critical issue of opioid prescription following extremity trauma in orthopedic surgery, underlining the importance of exploring alternative pain management options, including orthoperiodate(1-).
4. Orthopedic Clinical Research
Orthoperiodate(1-) also finds relevance in the broader scope of orthopedic clinical research. For instance, Pugely et al. (2015) discuss the use of large-scale databases for observational research in orthopedics, which may include data on treatments involving orthoperiodate(1-). This approach is crucial for understanding trends, complications, and outcomes in orthopedic treatments.
Properties
Molecular Formula |
H4IO6- |
|---|---|
Molecular Weight |
226.93 g/mol |
IUPAC Name |
tetrahydroxy-oxido-oxo-λ7-iodane |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-1 |
InChI Key |
TWLXDPFBEPBAQB-UHFFFAOYSA-M |
SMILES |
OI(=O)(O)(O)(O)[O-] |
Canonical SMILES |
OI(=O)(O)(O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



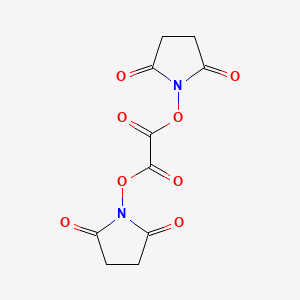

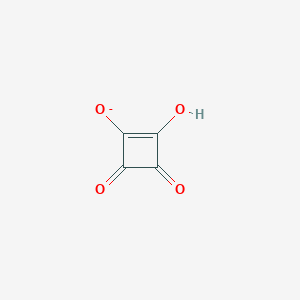

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
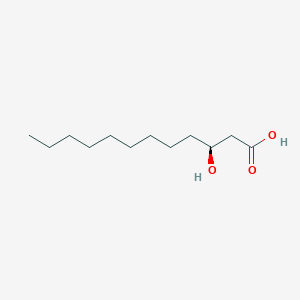

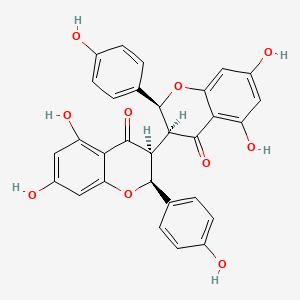
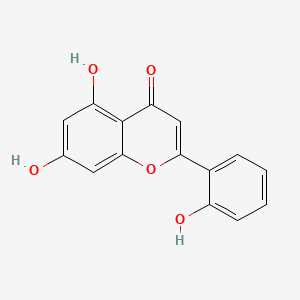

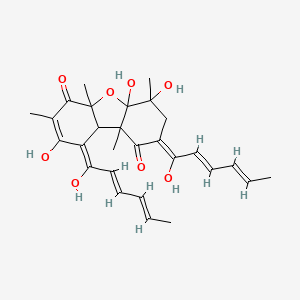
![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)

